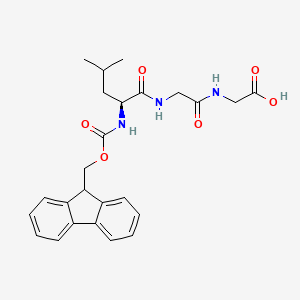

Fmoc-Leu-Gly-Gly-OH

CAS No.:

Cat. No.: VC17966200

Molecular Formula: C25H29N3O6

Molecular Weight: 467.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H29N3O6 |

|---|---|

| Molecular Weight | 467.5 g/mol |

| IUPAC Name | 2-[[2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetyl]amino]acetic acid |

| Standard InChI | InChI=1S/C25H29N3O6/c1-15(2)11-21(24(32)27-12-22(29)26-13-23(30)31)28-25(33)34-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,26,29)(H,27,32)(H,28,33)(H,30,31)/t21-/m0/s1 |

| Standard InChI Key | AZPJXCAILKEKLF-NRFANRHFSA-N |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Fmoc-Leu-Gly-Gly-OH consists of three key components:

-

Fmoc Protecting Group: A fluorenylmethyloxycarbonyl moiety that shields the N-terminal amine during synthesis, preventing unintended side reactions .

-

Leucine Residue: A branched-chain aliphatic amino acid contributing hydrophobicity, which influences peptide folding and interaction with lipid membranes.

-

Glycine-Glycine Sequence: Two glycine residues that enhance conformational flexibility due to their small side chains (hydrogen atoms), enabling adaptability in peptide secondary structures.

The molecular formula is inferred as C₂₅H₃₂N₄O₇, with a molecular weight of approximately 524.55 g/mol (calculated from constituent amino acids and the Fmoc group). This estimation aligns with analogous Fmoc-protected peptides, though discrepancies may arise depending on hydration states or salt forms .

Solubility and Stability

-

Solubility: The compound is typically soluble in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are standard in SPPS .

-

Stability: The Fmoc group is base-labile, requiring careful handling with mild bases like piperidine for deprotection. The peptide backbone remains stable under acidic cleavage conditions (e.g., trifluoroacetic acid) .

Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Leu-Gly-Gly-OH is synthesized via Fmoc-based SPPS, a widely adopted method for its efficiency and scalability. The process involves:

-

Resin Loading: A Wang or Rink amide resin is functionalized with the C-terminal glycine residue.

-

Deprotection: Piperidine (20–30% in DMF) removes the Fmoc group, exposing the amine for subsequent coupling .

-

Coupling Reactions:

-

Leucine Addition: Fmoc-Leu-OH is activated using carbodiimides (e.g., DIC) and coupling agents (e.g., HOBt), forming an amide bond with the resin-bound glycine.

-

Glycine Extensions: Fmoc-Gly-OH is similarly coupled twice to complete the sequence.

-

-

Cleavage and Deprotection: Treatment with a TFA-based cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% ethanedithiol) liberates the peptide from the resin while removing side-chain protecting groups .

Optimization Strategies

To minimize impurities such as deletion or addition byproducts, fragment condensation using pre-synthesized dipeptides (e.g., Fmoc-Gly-Gly-OH) is recommended. This approach reduces the number of coupling cycles and enhances purity, as demonstrated in the synthesis of Bivalirudin—a therapeutic peptide containing poly-glycine sequences .

Biological and Functional Characteristics

Hypothesized Biological Roles

While direct studies on Fmoc-Leu-Gly-Gly-OH are sparse, its components suggest potential roles:

-

Leucine: May facilitate membrane penetration or protein-protein interactions via hydrophobic interactions.

-

Glycine Duplex: Could act as a flexible linker in bioactive peptides or serve as a substrate for proteolytic enzymes .

Structural Implications

-

Hydrophobicity-Hydrophilicity Balance: The leucine residue introduces moderate hydrophobicity, while glycines maintain solubility—a critical feature for peptides targeting intracellular pathways.

-

Conformational Flexibility: Glycine’s lack of steric hindrance allows the peptide to adopt diverse secondary structures (e.g., β-turns) when incorporated into larger sequences .

Applications in Research and Industry

Pharmaceutical Development

-

Drug Delivery Systems: The hydrophobic-leucine motif may enhance cellular uptake of conjugated therapeutics.

-

Peptide Therapeutics: As a fragment in larger pharmacologically active peptides, such as enzyme inhibitors or receptor agonists .

Biomaterial Engineering

-

Self-Assembling Peptides: Glycine’s flexibility and leucine’s hydrophobicity could drive the formation of nanostructures for tissue engineering or drug encapsulation.

Biochemical Research

-

Enzyme Substrates: Used to study protease specificity or kinetics due to glycine’s susceptibility to enzymatic cleavage.

Comparative Analysis with Analogous Compounds

| Compound | Structure | Key Properties | Applications |

|---|---|---|---|

| Fmoc-Leu-Gly-Gly-OH | Leu-Gly-Gly + Fmoc | Balanced hydrophobicity, flexibility | Drug delivery, biomaterials |

| Fmoc-Gly-Gly-Gly-OH | Gly-Gly-Gly + Fmoc | High flexibility, low steric hindrance | Structural studies, linkers |

| Fmoc-Leu-Leu-Leu-OH | Leu-Leu-Leu + Fmoc | Extreme hydrophobicity | Membrane interaction studies |

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume